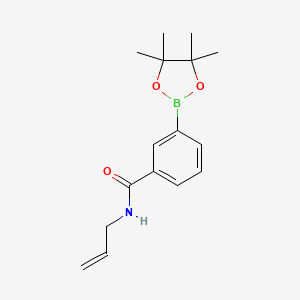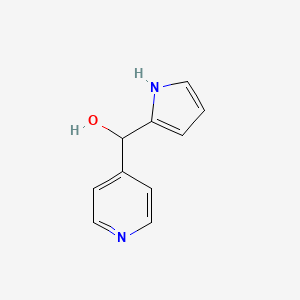
(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride
Übersicht
Beschreibung
(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a methoxy group, and a piperazinylsulfonyl group attached to a phenyl ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylboronic Acid Intermediate: The phenylboronic acid intermediate can be synthesized via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Introduction of the Piperazinylsulfonyl Group: The piperazinylsulfonyl group can be introduced through a nucleophilic substitution reaction, where the phenylboronic acid intermediate reacts with a piperazine derivative in the presence of a suitable sulfonylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Boronic esters, borates.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl groups in biological molecules, forming boronate esters. This interaction is particularly significant in its role as a protease inhibitor, where it binds to the active site of the enzyme, inhibiting its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the methoxy and piperazinylsulfonyl groups, making it less versatile in certain applications.
(2-Methoxyphenyl)boronic Acid: Contains the methoxy group but lacks the piperazinylsulfonyl group, limiting its biological activity.
(5-(Piperazin-1-ylsulfonyl)phenyl)boronic Acid: Contains the piperazinylsulfonyl group but lacks the methoxy group, affecting its chemical reactivity.
Uniqueness
(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and piperazinylsulfonyl groups enhances its versatility in various applications, making it a valuable compound in scientific research .
Eigenschaften
IUPAC Name |
(2-methoxy-5-piperazin-1-ylsulfonylphenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O5S.ClH/c1-19-11-3-2-9(8-10(11)12(15)16)20(17,18)14-6-4-13-5-7-14;/h2-3,8,13,15-16H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIQBSQUQSSDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCNCC2)OC)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine](/img/structure/B1472931.png)
![1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472933.png)


![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1472940.png)


![3-[(4-methanesulfonylphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1472944.png)
![(1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1472948.png)
![N-isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1472949.png)



